(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
Description
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a structurally complex acrylamide derivative featuring:
- An ethyl benzoate backbone substituted at the para position.
- An acrylamido linker with a cyano group at the α-position.
- A 2-isopropoxyphenyl group conjugated to the β-carbon of the acrylamide moiety in the (E)-configuration.
This compound’s stereoelectronic properties are influenced by the electron-withdrawing cyano group and the electron-donating isopropoxy substituent.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUDYKVKVPTQX-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-isopropoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then reacted with ethyl 4-aminobenzoate to form the acrylamide derivative.
Esterification: The acrylamide derivative is then esterified using ethanol in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has shown promise as a building block for synthesizing pharmaceutical agents. Its structural features allow for the design of compounds targeting specific enzymes or receptors, potentially leading to new therapeutic agents for various diseases, including cancer and bacterial infections.
Case Study : Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting cancer cell proliferation through specific molecular interactions.
Materials Science
The compound can be utilized in developing new materials with tailored electronic or optical properties. Its ability to form polymers through acrylamide functionalities makes it a candidate for applications in coatings, adhesives, and electronic devices.
Data Table: Properties of Related Compounds
| Compound Name | Key Functional Groups | Potential Applications |
|---|---|---|
| This compound | Cyano, Isopropoxy, Acrylamide | Pharmaceuticals, Polymers |
| (E)-ethyl 4-(2-cyano-3-phenylacrylamido)benzoate | Cyano, Phenyl, Acrylamide | Anticancer Agents |
| (E)-ethyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate | Cyano, Methoxy, Acrylamide | Antimicrobial Agents |
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it valuable in academic research and industrial applications.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the acrylamido group are particularly important for its binding affinity and specificity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the benzoate core, linker type, and terminal aryl/heteroaryl groups. Below is a detailed comparison:
Structural Analogs with Ethyl Benzoate Backbones
Key Differences and Implications
- Terminal Substituent Effects: The 2-isopropoxyphenyl group in the target compound offers moderate lipophilicity (logP ~3.2 estimated), balancing membrane permeability and solubility. In contrast, phenolic derivatives (e.g., Compound H) exhibit higher antioxidant activity but poorer bioavailability due to polar -OH groups . Heterocyclic substituents (e.g., pyridazine in I-6230) enhance target binding in enzyme inhibition but may introduce synthetic complexity .
- Linker Flexibility: The acrylamido linker in the target compound provides rigidity and conjugative stability, unlike the flexible phenethylamino linker in I-6230 or I-6273. This rigidity may reduce entropic penalties during protein-ligand interactions .
- Electronic Effects: The cyano group withdraws electrons, polarizing the acrylamide double bond and enhancing electrophilicity. This contrasts with the electron-donating dimethylamino group in ethyl 4-(dimethylamino)benzoate, which accelerates photoinitiation in resins .
Biological Activity
(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a compound belonging to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The cyano and acrylamide groups are known to inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Cell Proliferation : Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells through modulation of cell cycle regulators.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 18 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vivo models have shown that it can reduce paw edema and leukocyte migration in inflammation models:
| Model | Dose (mg/kg) | Effect (%) Reduction | Reference |
|---|---|---|---|
| CFA-induced Paw Edema | 100 | 45 | |
| Zymosan-induced Peritonitis | 50 | 90 |
These results indicate that the compound may modulate inflammatory responses effectively.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
This antimicrobial potential suggests its applicability in treating infections.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a study involving rats with induced inflammation, administration of the compound significantly reduced markers of inflammation, such as TNFα and IL-1β, indicating its potential as a treatment for inflammatory diseases .
- Cancer Treatment : A study on breast cancer cells showed that treatment with this compound led to a reduction in cell viability and induction of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
